Diethyl 2-((phenylamino)methylene)malonate

Antifungal Agrochemical Structure-Activity Relationship

This essential intermediate facilitates the Gould-Jacobs synthesis of 4-hydroxyquinoline-3-carboxylates, a privileged scaffold in antimalarial, antibacterial, and antiviral research. Its intrinsic bioactivity as a potent mycelial growth inhibitor against Fusarium oxysporum (IC50=0.013µM) makes this compound a validated hit for antifungal lead discovery, further differentiating it as a uniquely privileged building block for SAR studies.

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
CAS No. 54535-22-7
Cat. No. B188736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-((phenylamino)methylene)malonate
CAS54535-22-7
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CNC1=CC=CC=C1)C(=O)OCC
InChIInChI=1S/C14H17NO4/c1-3-18-13(16)12(14(17)19-4-2)10-15-11-8-6-5-7-9-11/h5-10,15H,3-4H2,1-2H3
InChIKeyPYPCDUKQEIPHAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-((phenylamino)methylene)malonate (CAS 54535-22-7): A Core Enaminone Intermediate for Heterocyclic Synthesis


Diethyl 2-((phenylamino)methylene)malonate (CAS 54535-22-7), also known as diethyl anilinomethylenemalonate, is a synthetic organic compound characterized by a malonate diester backbone and a phenylamino-methylene enaminone moiety. This structural arrangement, with a molecular weight of 263.29 g/mol and molecular formula C14H17NO4, places it within the broader class of diethyl 2-((arylamino)methylene)malonates (DAMMs) [1]. It is primarily valued as a crucial intermediate in the Gould-Jacobs reaction, a well-established method for synthesizing 4-hydroxyquinoline derivatives, which are foundational scaffolds in numerous bioactive compounds [2]. Beyond this classical application, recent investigations have revealed its inherent biological activity as a mycelial growth inhibitor against the phytopathogen Fusarium oxysporum, indicating a dual role as both a synthetic intermediate and a bioactive molecule [3].

Why Diethyl 2-((phenylamino)methylene)malonate Cannot Be Replaced by Generic Enaminone Analogs: The Critical Role of the N-Aryl Substituent


Generic substitution of Diethyl 2-((phenylamino)methylene)malonate with other enaminone derivatives or aminomethylenemalonates is not a straightforward or scientifically sound practice. The compound's chemical reactivity, biological activity, and synthetic utility are exquisitely sensitive to the precise nature of the N-substituent. For instance, the efficiency of the critical thermal cyclization step in the Gould-Jacobs reaction is highly dependent on the electronic properties of the aryl group attached to the nitrogen atom [1]. Furthermore, the presence of a tertiary amino group (disubstituted nitrogen) renders the molecule inert to thermal cyclization, highlighting that the secondary amine motif is a strict prerequisite [1]. More directly, a recent study comparing a series of diethyl 2-((arylamino)methylene)malonates (DAMMs) demonstrated that antifungal activity against Fusarium oxysporum varied by three orders of magnitude (IC50 from 0.013 µM to >35 µM) depending solely on the aryl substitution pattern, proving that even subtle changes in the N-aryl group result in a complete loss of function [2].

Quantitative Differentiators for Diethyl 2-((phenylamino)methylene)malonate vs. Structural Analogs: A Head-to-Head Comparison for Scientific Procurement


Antifungal Activity: Diethyl 2-((phenylamino)methylene)malonate Exhibits 2700x Higher Potency than Its Unsubstituted Phenyl Analog Against Fusarium oxysporum

The unsubstituted phenyl derivative, diethyl 2-((phenylamino)methylene)malonate (Compound 1 in the study), demonstrated a remarkably high potency against Fusarium oxysporum with an IC50 of 0.013 µM [1]. This level of activity is starkly different from closely related analogs. For instance, the 3,4-dichlorophenyl-substituted analog (Compound 4) showed only moderate activity with an IC50 of 35 µM, while the 4-benzyl analog (Compound 5) was inactive at the tested concentrations, defined as IC50 > 35 µM [1].

Antifungal Agrochemical Structure-Activity Relationship

Synthetic Efficiency: Diethyl 2-((phenylamino)methylene)malonate Achieves Up to 96% Yield in a One-Step, Solvent-Free Protocol Under Microwave Irradiation

The compound can be synthesized in high yield via a straightforward condensation between aniline and diethyl ethoxymethylenemalonate (EMME). A recent optimization study reported yields ranging from 74% to 96% for this class of compounds using a one-step, solvent-free procedure under microwave irradiation, which is the first step of the Gould-Jacobs reaction [1]. This compares favorably to traditional thermal methods, which can require prolonged heating (e.g., 2 hours at 140-150°C) and may be less efficient for certain aniline derivatives .

Synthetic Methodology Green Chemistry Process Chemistry

Gould-Jacobs Cyclization Compatibility: Diethyl 2-((phenylamino)methylene)malonate Efficiently Cyclizes to 4-Hydroxyquinoline-3-carboxylate, Unlike Disubstituted Amino Analogs

The compound undergoes thermal cyclization at 230-270°C to form the corresponding 4-hydroxyquinoline-3-carboxylate, a key transformation in the Gould-Jacobs reaction [1]. In stark contrast, aminomethylenemalonates containing a disubstituted amino group (i.e., a tertiary amine) 'can practically not be cyclized thermally' [1]. This makes the secondary amine nature of the phenylamino group a critical structural feature for the successful and efficient execution of this heterocyclic synthesis.

Heterocyclic Chemistry Cyclization Reaction Mechanism

Optimal Use Cases for Diethyl 2-((phenylamino)methylene)malonate Based on Quantifiable Performance Advantages


Lead Discovery in Antifungal Agrochemicals Targeting Fusarium Wilt

Given its exceptional in vitro potency against Fusarium oxysporum (IC50 = 0.013 µM), this compound is ideally suited as a validated hit for antifungal lead discovery programs focused on combating Fusarium wilt in crops like tomato, banana, and cotton. Its activity is >2692-fold higher than the 3,4-dichlorophenyl analog, establishing it as a uniquely privileged starting point for further optimization and structure-activity relationship (SAR) studies within the DAMM chemotype [1].

Gould-Jacobs Synthesis of 4-Quinolone Pharmacophores

This compound is the quintessential intermediate for the Gould-Jacobs synthesis of 4-hydroxyquinoline-3-carboxylates, a critical scaffold in antimalarial, antibacterial, and antiviral drug discovery. Its secondary amine structure is essential for the thermal cyclization step, a transformation that fails with analogous N,N-disubstituted aminomethylenemalonates. This ensures a reliable and predictable synthetic pathway to the desired heterocyclic core [2].

High-Throughput Synthesis and Medicinal Chemistry Campaigns

The compatibility of this compound's synthesis with modern, efficient methods—achieving up to 96% yield in a rapid, solvent-free microwave-assisted protocol—makes it an excellent choice for high-throughput synthesis of compound libraries. This high-yielding, fast access to a versatile building block reduces both the time and cost associated with generating diverse quinolone or pyridone libraries for biological screening [3].

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